molecular formula C24H30ClN3O4S B11349070 1-[(4-chlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11349070
M. Wt: 492.0 g/mol
InChI Key: BCJDGVSTXISTIG-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorophenyl methanesulfonyl chloride . This intermediate is then reacted with piperidine and 2-(diethylcarbamoyl)phenylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE include:

The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(DIETHYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H30ClN3O4S

Molecular Weight

492.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H30ClN3O4S/c1-3-27(4-2)24(30)21-7-5-6-8-22(21)26-23(29)19-13-15-28(16-14-19)33(31,32)17-18-9-11-20(25)12-10-18/h5-12,19H,3-4,13-17H2,1-2H3,(H,26,29)

InChI Key

BCJDGVSTXISTIG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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